molecular formula C10H6BrClFN3 B8157065 3-Bromo-6-chloro-5-(2-fluorophenyl)pyrazin-2-amine

3-Bromo-6-chloro-5-(2-fluorophenyl)pyrazin-2-amine

Cat. No.: B8157065
M. Wt: 302.53 g/mol
InChI Key: RHTNXHXWBGUWDT-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-5-(2-fluorophenyl)pyrazin-2-amine: is a heterocyclic aromatic compound that contains bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-5-(2-fluorophenyl)pyrazin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a pyrazine derivative followed by the introduction of the fluorophenyl group through a coupling reaction. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.

    Coupling Reactions: The fluorophenyl group can be further modified through various coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Potassium Carbonate: Common base used in substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: In medicinal chemistry, 3-Bromo-6-chloro-5-(2-fluorophenyl)pyrazin-2-amine is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.

Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-5-(2-fluorophenyl)pyrazin-2-amine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 3-Bromo-6-chloro-2-fluorophenyl)methanol
  • 3-Bromo-5-fluorobenzotrifluoride
  • 1-Bromo-3-chloro-5-fluorobenzene

Uniqueness: 3-Bromo-6-chloro-5-(2-fluorophenyl)pyrazin-2-amine is unique due to the specific arrangement of halogen atoms and the pyrazine ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-bromo-6-chloro-5-(2-fluorophenyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClFN3/c11-8-10(14)16-9(12)7(15-8)5-3-1-2-4-6(5)13/h1-4H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTNXHXWBGUWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=C(C(=N2)Br)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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